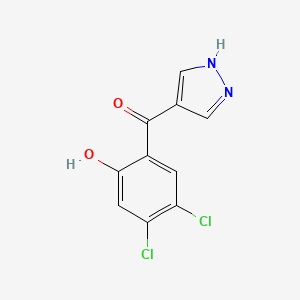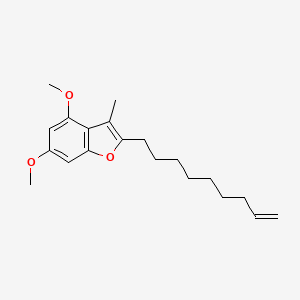
Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a benzofuran core with methoxy, methyl, and non-8-en-1-yl substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as ortho-hydroxyaryl ketones and aldehydes.
Introduction of Substituents: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The non-8-en-1-yl group can be attached via alkylation reactions using appropriate alkyl halides.
Final Assembly: The final compound is obtained by combining the benzofuran core with the desired substituents under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The methoxy and non-8-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its benzofuran core and unique substituents.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The methoxy and non-8-en-1-yl substituents may enhance the compound’s binding affinity and specificity for these targets, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-3-methylbenzofuran: Lacks the non-8-en-1-yl group, which may result in different biological activities and properties.
4,6-Dimethoxy-2-(non-8-en-1-yl)benzofuran: Lacks the methyl group at position 3, which may affect its chemical reactivity and biological effects.
3-Methyl-2-(non-8-en-1-yl)benzofuran: Lacks the methoxy groups, potentially altering its solubility and interaction with molecular targets.
Uniqueness
4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of both methoxy and non-8-en-1-yl groups, along with the methyl group, can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
831171-03-0 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4,6-dimethoxy-3-methyl-2-non-8-enyl-1-benzofuran |
InChI |
InChI=1S/C20H28O3/c1-5-6-7-8-9-10-11-12-17-15(2)20-18(22-4)13-16(21-3)14-19(20)23-17/h5,13-14H,1,6-12H2,2-4H3 |
Clave InChI |
CUHSATOYGGNPDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



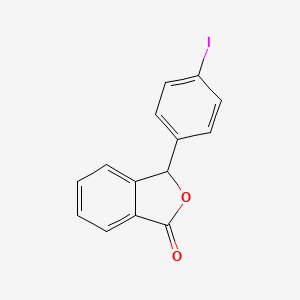
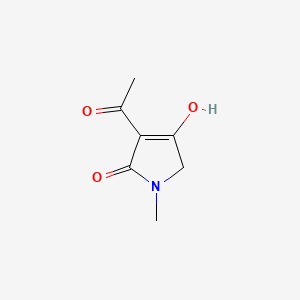
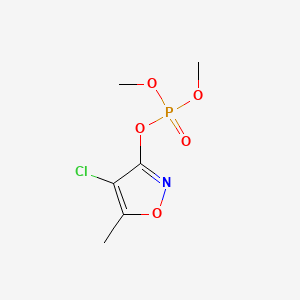
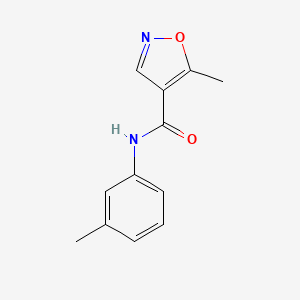

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
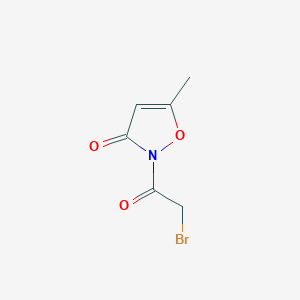
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
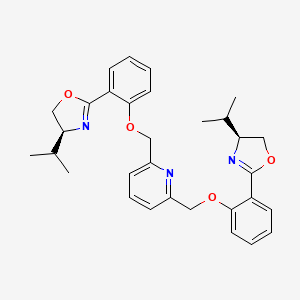
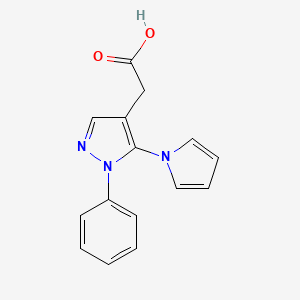
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
